(R)-1-(2-Fluoro-4-methylphenyl)ethanamine
Description
Introduction to (R)-1-(2-Fluoro-4-methylphenyl)ethanamine
Structural Classification within Phenethylamine Derivatives
Phenethylamines are defined by a phenyl ring linked to an ethylamine backbone. Substitutions on the aromatic ring, sidechain, or amino group define their pharmacological and chemical profiles. This compound belongs to the ortho-fluoro, para-methyl-substituted phenethylamine subclass, distinguished by its unique substitution pattern and chirality.
Table 1: Structural Features of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂FN | |
| Molecular Weight | 153.20 g/mol | |
| Boiling Point | 205.8 ± 25.0 °C | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Optical Rotation (Chirality) | (R)-configuration specified |
The fluorine atom at the 2-position introduces electronegativity and steric effects, influencing electron distribution and receptor binding. The methyl group at the 4-position enhances lipophilicity, potentially improving blood-brain barrier permeability. Chirality further modulates receptor affinity, as enantiomers often exhibit divergent pharmacological activities.
Comparative Substitution Patterns in Phenethylamines
| Compound | Substituents (Position) | Biological Activity |
|---|---|---|
| Dopamine | -OH (3,4) | Neurotransmitter |
| 4-Fluoroamphetamine | -F (4), -CH₃ (α) | Stimulant |
| This compound | -F (2), -CH₃ (4) | Under investigation |
This structural analogy places the compound within a broader family of fluorinated psychoactive agents while highlighting its distinct substitution topology.
Historical Context of Chiral Fluorinated Amines in Medicinal Chemistry
The incorporation of fluorine into bioactive amines emerged in the mid-20th century, driven by fluorine’s ability to enhance metabolic stability and bioavailability. Chiral fluorinated phenethylamines gained prominence in the 1990s as tools for probing neurotransmitter receptor specificity.
Key Milestones:
- 1950s–1970s : Discovery of fluorinated catecholamines like 6-fluoronorepinephrine, which demonstrated altered adrenergic receptor selectivity.
- 1980s–2000s : Development of fluorinated amphetamine analogs (e.g., 4-fluoroamphetamine) to study serotonin and dopamine transporter binding.
- 2010s–Present : Rational design of enantiopure fluorinated phenethylamines for G protein-coupled receptor (GPCR) targeting, particularly in neurological disorders.
The (R)-enantiomer of 1-(2-fluoro-4-methylphenyl)ethanamine represents a modern iteration of this trend, leveraging stereoselective synthesis to optimize receptor engagement. Fluorine’s role in reducing cytochrome P450-mediated metabolism has made such compounds valuable in preclinical studies of CNS targets.
Table 2: Evolution of Fluorinated Phenethylamines
| Era | Example Compound | Therapeutic Target | Impact |
|---|---|---|---|
| 1960s | 6-Fluoronorepinephrine | α-Adrenergic receptors | Demonstrated fluorine’s metabolic effects |
| 1990s | 4-Fluoroamphetamine | Monoamine transporters | Highlighted fluorination’s pharmacokinetic benefits |
| 2020s | This compound | Sigma-1 receptors (hypothetical) | Explores chirality-fluorine synergies |
This compound’s design reflects lessons from historical analogs, emphasizing three-dimensional structure-activity relationships and fluorine’s strategic placement.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
ZSYGWJREJLLXFB-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)F |
Origin of Product |
United States |
Preparation Methods
Chemical Resolution from Racemic 1-(2-Fluoro-4-methylphenyl)ethanamine
A common industrial approach involves starting from racemic 1-(2-fluoro-4-methylphenyl)ethanamine and resolving the (R)-enantiomer via selective reactions or crystallization techniques. This method is analogous to the preparation of (R)-1-(4-methylphenyl)ethanamine, where chemical resolution is performed by deacylation of an acylated intermediate in the presence of alkali metal hydroxides in C4–C10 monohydric alcohol solvents such as n-butanol or isobutanol. The process benefits from:
- Low cost of reagents
- Simple reaction steps
- Safe operation conditions
- Minimal by-products
- Easy purification of intermediates and final product
- High total yield and purity
- Industrial scalability
The deacylation reaction typically involves removing acetyl, propionyl, or butyryl groups from the intermediate compound to yield the chiral amine.
| Step | Reaction Condition | Solvent | Notes |
|---|---|---|---|
| Deacylation | Alkali metal hydroxide presence | C4–C10 monohydric alcohol (e.g., n-butanol) | Efficient removal of acyl groups, high purity |
Asymmetric Synthesis via Reductive Amination
Another method involves asymmetric reductive amination of the corresponding ketone, 2-fluoro-4-methylacetophenone, using chiral amine catalysts or chiral auxiliaries. This approach is inspired by similar syntheses of related compounds such as (R)-1-(4-methoxyphenyl)ethylamine, where:
- The ketone is reacted with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) under reflux with acid catalysts like p-toluenesulfonic acid in toluene.
- Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
- The intermediate imine is then hydrogenated over Pd/C catalyst under mild conditions to yield the chiral amine.
- The product is purified by crystallization of its p-toluenesulfonic acid salt.
This method achieves high chiral purity (up to 100% by HPLC) and good yields but may require expensive catalysts and careful control of reaction parameters.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Imine formation | Ketone + chiral amine + p-TsOH | Reflux in toluene, Dean-Stark trap | Formation of chiral imine intermediate |
| Hydrogenation | Pd/C catalyst, H2 atmosphere | 35-55°C, 6-12 hours | Reduction to chiral amine |
| Salt formation | p-Toluenesulfonic acid | 5-10°C crystallization | Purified chiral amine salt |
Notes on Solvent and Catalyst Selection
- Monohydric alcohols with 4 to 10 carbon atoms are preferred solvents for deacylation due to their ability to dissolve intermediates and facilitate reaction kinetics.
- Alkali metal hydroxides (e.g., NaOH, KOH) are effective bases for deacylation.
- Pd/C catalysts are commonly used for hydrogenation steps in asymmetric synthesis but add to cost and require catalyst recovery.
- Acid catalysts like p-toluenesulfonic acid assist in imine formation and salt crystallization.
| Feature | Chemical Resolution (Deacylation) | Asymmetric Reductive Amination |
|---|---|---|
| Raw Material Cost | Low | Moderate to High (due to catalysts) |
| Operational Complexity | Simple | Moderate (requires hydrogenation setup) |
| Safety | High (mild conditions) | Moderate (hydrogen gas handling) |
| By-products | Few | Minimal |
| Purification | Easy | Requires salt formation and crystallization |
| Yield | High | Good |
| Enantiomeric Purity | High | Very High (up to 100%) |
| Industrial Scalability | Excellent | Good but costlier |
- The chemical resolution method using deacylation in monohydric alcohol solvents has been patented and demonstrated to be cost-effective and scalable for industrial production of (R)-1-(4-methylphenyl)ethanamine, which is structurally similar to (R)-1-(2-fluoro-4-methylphenyl)ethanamine, suggesting applicability to the latter with appropriate modifications.
- Asymmetric reductive amination, while providing excellent enantiomeric purity, involves more complex operations and higher costs, limiting its use to high-value applications or smaller scale synthesis.
- The choice of method depends on the balance between cost, purity requirements, and production scale.
The preparation of this compound can be effectively achieved through chemical resolution of racemic mixtures via deacylation in suitable alcohol solvents or through asymmetric reductive amination of the corresponding ketone. The former offers advantages in cost, simplicity, and scalability, while the latter provides superior enantiomeric purity at higher operational complexity. Both methods are supported by detailed research and patent literature, providing robust frameworks for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of new functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly in the treatment of neurological disorders.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging techniques.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Investigated for its potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism by which ®-1-(2-Fluoro-4-methylphenyl)ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanamine side chain facilitates its interaction with biological macromolecules. The compound may modulate the activity of enzymes or receptors, leading to altered biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound belongs to a family of substituted ethanamines with phenyl rings modified by halogens (F, Cl), alkyl (Me), or functional groups (e.g., OMe, CF₃). Key structural analogs include:
*Calculated based on substituents and standard atomic weights.
Key Observations :
Challenges :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
